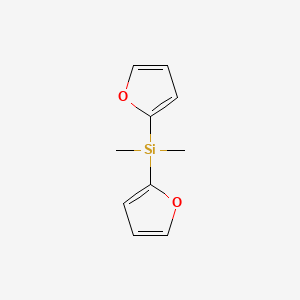
Di-(2-furyl)dimethyl silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(2-furyl)dimethyl silane is an organosilicon compound with the molecular formula C10H12O2Si and a molecular weight of 192.2866 . This compound features two furan rings attached to a dimethyl silane group, making it a unique structure in the realm of organosilicon chemistry.
Preparation Methods
The synthesis of Di-(2-furyl)dimethyl silane typically involves the reaction of furan derivatives with dimethylchlorosilane in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Di-(2-furyl)dimethyl silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted silanes.
Scientific Research Applications
Di-(2-furyl)dimethyl silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of Di-(2-furyl)dimethyl silane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can lead to the formation of stable complexes that exhibit unique chemical and physical properties .
Comparison with Similar Compounds
Di-(2-furyl)dimethyl silane can be compared with other similar compounds such as:
Dimethylphenylsilane: Unlike this compound, this compound features a phenyl group instead of furan rings, leading to different reactivity and applications.
Trimethylsilane: This compound lacks the furan rings, making it less versatile in terms of chemical reactivity.
Diphenyldimethylsilane: This compound has two phenyl groups, which provide different steric and electronic properties compared to the furan rings in this compound.
This compound stands out due to its unique combination of furan rings and a dimethyl silane group, which imparts distinct chemical and physical properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
1578-44-5 |
|---|---|
Molecular Formula |
C10H12O2Si |
Molecular Weight |
192.29 g/mol |
IUPAC Name |
bis(furan-2-yl)-dimethylsilane |
InChI |
InChI=1S/C10H12O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h3-8H,1-2H3 |
InChI Key |
LICNAKTVYIFWGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CO1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















